![molecular formula C13H20Cl2N2 B1668350 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 33162-17-3](/img/structure/B1668350.png)

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Vue d'ensemble

Description

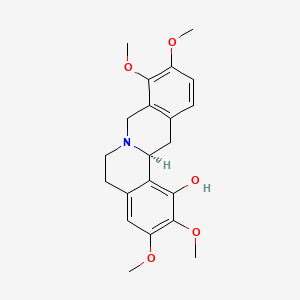

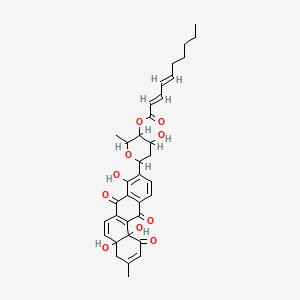

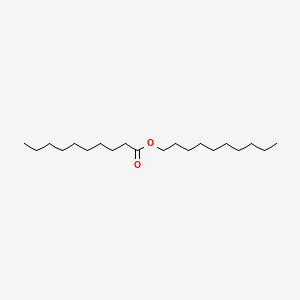

“2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the empirical formula C13H20Cl2N2 . Its molecular weight is 275.22 . The IUPAC name for this compound is 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Analysis

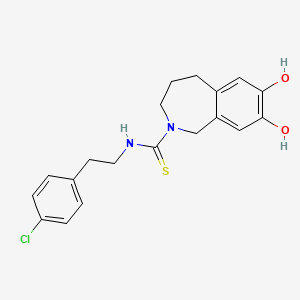

Synthesis of Tritium-Labelled Derivatives : The compound has been used in the synthesis of tritium-labelled stobadine, a cardioprotective agent. This process involved catalytic reductive dehalogenation and achieved high radiochemical purity and specific activity (Marko et al., 1989).

Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of derivatives of this compound. These studies contribute to the detailed understanding of the compound’s physicochemical parameters (Rybakov et al., 2011).

Pharmacological and Biological Studies

Cardioprotective Properties : Research on the plasma concentration, tissue distribution, and excretion of this compound in rats has been done to understand its potential as a cardioprotective agent. The study revealed significant insights into its pharmacokinetics and systemic availability (Kállay et al., 1990).

Central Nervous System Activities : There have been studies on the synthesis of its derivatives and their effects on the central nervous system. These studies have shown that variations in substituents significantly influence the potency of CNS activities (Nagai et al., 1979).

Antitumor Properties : Investigations have been conducted into the synthesis and biological evaluation of its derivatives, particularly for their cytotoxic properties in various tumor cell lines. Some derivatives have shown significant inhibition of DNA topoisomerases and potent cell proliferation inhibition (Costache et al., 1998).

Chemical Transformations and Novel Applications

- Chemical Transformations : Studies have explored novel transformations in indole chemistry, utilizing derivatives of this compound. These transformations have led to the synthesis of various indole-related structures, enhancing our understanding of indole chemistry and its applications (Acheson et al., 1978).

Diverse N-heterocycle Synthesis : Research has shown that diverse N-heterocycles, including indoles and pyrido[4,3-b]indoles, can be synthesized from biomass-derived compounds. This suggests potential environmentally friendly applications of this compound in organic synthesis (Bhusal & Sperry, 2016).

Supercritical Fluid Extraction : A study demonstrated the use of supercritical fluid extraction for the quantification of heterocyclic amines, including derivatives of this compound, in meat samples. This method offers a novel approach to food safety analysis (de Andrés et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLFAMANDIWUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17411-19-7 (Parent) | |

| Record name | Carbidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride | |

CAS RN |

33162-17-3 | |

| Record name | Carbidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)